molecular formula C12H12BrNO2 B11838502 5-Bromo-1H-indol-3-yl butanoate CAS No. 63986-27-6

5-Bromo-1H-indol-3-yl butanoate

Cat. No.: B11838502
CAS No.: 63986-27-6
M. Wt: 282.13 g/mol
InChI Key: PHPABFALWPLMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-indol-3-yl butyrate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a butyrate ester group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-indol-3-yl butyrate typically involves the bromination of an indole precursor followed by esterification. One common method involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 5-bromoindole is then subjected to esterification with butyric acid or its derivatives under acidic or basic conditions to yield 5-Bromo-1H-indol-3-yl butyrate .

Industrial Production Methods

Industrial production of 5-Bromo-1H-indol-3-yl butyrate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indol-3-yl butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1H-indol-3-yl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indol-3-yl butyrate involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-indol-3-yl butyrate is unique due to the combination of the bromine atom and the butyrate ester group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and can lead to distinct biological activities compared to other similar compounds .

Properties

CAS No.

63986-27-6

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

(5-bromo-1H-indol-3-yl) butanoate

InChI

InChI=1S/C12H12BrNO2/c1-2-3-12(15)16-11-7-14-10-5-4-8(13)6-9(10)11/h4-7,14H,2-3H2,1H3

InChI Key

PHPABFALWPLMPL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.